molecular formula C12H14N2 B13356997 N-Methyl-2-(quinolin-8-yl)ethan-1-amine

N-Methyl-2-(quinolin-8-yl)ethan-1-amine

Cat. No.: B13356997
M. Wt: 186.25 g/mol
InChI Key: FVNQXKLDLURWHB-UHFFFAOYSA-N
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Description

Contextualizing Quinoline (B57606) Derivatives in Heterocyclic Chemistry and Their Research Significance

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. noveltyjournals.com This scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. humanjournals.commdpi.com The quinoline ring system is a cornerstone in the development of therapeutic agents, a fact underscored by its presence in well-known antimalarial drugs like quinine (B1679958) and chloroquine (B1663885). humanjournals.combrieflands.com

The versatility of the quinoline nucleus allows for extensive functionalization at various positions, leading to a vast library of derivatives. mdpi.com Researchers have explored these derivatives for a multitude of pharmacological applications, including antimicrobial, antitumor, antifungal, anti-inflammatory, and antiviral properties. noveltyjournals.combrieflands.comnih.govresearchgate.net The ability of the quinoline system to intercalate with DNA and inhibit key enzymes has made it a frequent target in anticancer drug design. brieflands.comnih.gov Furthermore, 8-hydroxyquinoline (B1678124) derivatives, a related class, are known for their metal-chelating properties and have been investigated for applications ranging from neuroprotective agents to fluorescent sensors. researchgate.netsemanticscholar.org The continuous development of synthetic methodologies to create novel quinoline derivatives remains a vibrant and important area of chemical research. brieflands.comresearchgate.net

The Role of the Ethan-1-amine Moiety and N-Methyl Substitution in Quinoline Scaffolds

The appendage of an ethan-1-amine side chain to a quinoline scaffold introduces a flexible, basic nitrogen center. Alkanolamines and their derivatives, such as N-methylethanolamine, are recognized as valuable intermediates in the synthesis of polymers and pharmaceuticals. wikipedia.org The amine group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's interaction with biological targets. The length and flexibility of the ethyl linker can also play a crucial role in positioning the amine for optimal binding within a receptor or enzyme active site.

The N-methyl substitution on the amine group further modifies the compound's properties. Methylation of a primary amine to a secondary amine, as in this case, alters its basicity, lipophilicity, and steric profile. This can have profound effects on its pharmacokinetic and pharmacodynamic properties. The N-methyl group can influence the molecule's ability to cross biological membranes and can affect its metabolic stability. In the context of drug design, such subtle structural modifications are often key to optimizing a compound's activity and selectivity.

Overview of Existing Research Trajectories for N-Methyl-2-(quinolin-8-yl)ethan-1-amine and Related Analogs

Direct and extensive research specifically on this compound is not widely documented in publicly available literature. However, its structural components suggest potential areas of investigation based on research into analogous compounds. The primary data available for the title compound is its basic chemical information.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1249108-97-1
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
Topological Polar Surface Area (TPSA) 24.92 Ų
LogP 1.9967
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1

Data sourced from ChemScene. chemscene.com

Research on structurally related quinoline-amine derivatives provides insight into potential applications. For instance, studies on quinoline derivatives with different amine side chains have explored their potential as antimalarial and antihypertensive agents. humanjournals.com The synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines has been investigated for their ability to form complexes with metal ions, with potential applications in targeted drug delivery. thieme-connect.com The exploration of these analogs suggests that research into this compound could follow similar trajectories, focusing on its coordination chemistry and biological activities.

Research Gaps and the Rationale for Further Investigation into this compound

The most significant research gap concerning this compound is the lack of comprehensive studies on its synthesis, characterization, and potential applications. While the foundational importance of the quinoline core is well-established, the specific contributions of the N-methyl-2-ethan-1-amine substituent at the 8-position remain largely unexplored.

The rationale for further investigation is compelling. The 8-position of the quinoline ring offers a unique chemical environment, and substituents at this position can significantly influence the molecule's electronic and steric properties. The presence of the nitrogen-containing side chain introduces a potential metal-chelating site, similar to the well-studied 8-hydroxyquinolines. researchgate.netsemanticscholar.org Therefore, a systematic investigation into the synthesis of this compound and its derivatives is warranted. Subsequent studies could explore its coordination chemistry with various metal ions, which may lead to applications in catalysis, materials science, or as imaging agents.

Furthermore, given the broad spectrum of biological activities associated with quinoline derivatives, screening this compound for various pharmacological effects, such as antimicrobial, anticancer, or neuroprotective activities, would be a logical and promising avenue of research. Elucidating the structure-activity relationships of this and related compounds could contribute valuable knowledge to the field of medicinal chemistry and potentially lead to the discovery of novel therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-2-quinolin-8-ylethanamine

InChI

InChI=1S/C12H14N2/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11/h2-6,8,13H,7,9H2,1H3

InChI Key

FVNQXKLDLURWHB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N Methyl 2 Quinolin 8 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, typically resonating in the downfield region (δ 7.0-9.0 ppm). The protons on the pyridine (B92270) part of the ring would be more deshielded than those on the benzene (B151609) part. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge would appear as coupled multiplets in the aliphatic region (likely δ 2.5-3.5 ppm). The N-methyl group (CH₃) would present a singlet, also in the aliphatic region, while the N-H proton of the secondary amine would appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would display 12 distinct resonances, assuming no coincidental overlap. The nine carbon atoms of the quinoline ring would appear in the aromatic region (δ 110-150 ppm). The two methylene carbons of the ethyl chain and the N-methyl carbon would be found in the upfield, aliphatic region of the spectrum (typically δ 20-60 ppm). The carbon atom attached directly to the quinoline ring would be more deshielded than the one adjacent to the amine.

2D NMR: To confirm these assignments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. An HSQC experiment would correlate each proton signal to its directly attached carbon atom. An HMBC experiment would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for unambiguously assigning the quaternary carbons of the quinoline ring and confirming the connectivity between the ethyl chain, the N-methyl group, and the quinoline scaffold. For complex quinoline derivatives, 2D NMR is essential for accurate signal assignment. clockss.org

A representative table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on typical values for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline C2-H8.8-9.0148-152
Quinoline C3-H7.3-7.5120-124
Quinoline C4-H8.0-8.2135-139
Quinoline C5-H7.6-7.8126-130
Quinoline C6-H7.4-7.6125-128
Quinoline C7-H7.5-7.7128-132
Quinoline C4a-128-130
Quinoline C8a-145-148
Quinoline C8-138-142
Cα (CH₂)3.2-3.4 (t)35-40
Cβ (CH₂)2.9-3.1 (t)50-55
N-CH₃2.4-2.6 (s)33-38
N-HVariable (br s)-

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. For N-Methyl-2-(quinolin-8-yl)ethan-1-amine, the molecular formula is C₁₂H₁₄N₂. chemscene.com

Molecular Ion: The nominal molecular weight is 186.25 g/mol . chemscene.com In high-resolution mass spectrometry (HRMS), the compound would exhibit a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion ([M+H]⁺) in techniques like electrospray ionization (ESI). The calculated exact mass for the [M+H]⁺ ion is approximately 187.1230, which serves as a definitive confirmation of the elemental composition.

Fragmentation Analysis: While specific experimental fragmentation data for this compound is not published, a predictable fragmentation pattern can be outlined based on its structure. The primary fragmentation pathways for such amines typically involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would result in the loss of a methyl radical (•CH₃) to form an iminium ion, or the loss of the quinolin-8-ylmethyl radical to form the [CH₃NH=CH₂]⁺ ion (m/z 44).

Benzylic-type cleavage: The bond between the two ethyl carbons is analogous to a benzylic position and is prone to cleavage. This would generate a stable quinolin-8-ylmethyl cation (m/z 142) or a corresponding radical.

McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen and a suitable pi system, which is not optimally configured in this structure.

Ring fragmentation: The quinoline ring itself can undergo fragmentation, typically involving the loss of HCN, but this usually requires higher energy.

A summary of expected major fragments is presented in the table below.

m/z Possible Fragment Ion Fragmentation Pathway
186[C₁₂H₁₄N₂]⁺Molecular Ion (M⁺)
171[M - CH₃]⁺Alpha-cleavage at the N-methyl group
142[C₁₀H₈N]⁺Benzylic-type cleavage, formation of quinolin-8-ylmethyl cation
44[C₂H₆N]⁺Alpha-cleavage, formation of methylethaniminium

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

Aromatic C-H Stretch: Multiple sharp bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region from the methylene and methyl groups.

C=C and C=N Stretches: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic ring system.

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The quinoline ring system is the principal chromophore in this compound. It is expected to exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions. Based on data for similar quinoline derivatives, strong absorptions are anticipated between 220-280 nm, with a weaker n → π* transition potentially appearing at longer wavelengths (>300 nm). mdpi.com

X-ray Crystallography for Solid-State Structural Determination

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a definitive analysis of its solid-state structure is not possible. However, the principles of X-ray crystallography and the known behavior of related molecules allow for a discussion of the likely structural features. mdpi.comhelsinki.fi

Should single crystals be obtained, X-ray diffraction would reveal the precise three-dimensional arrangement of molecules in the crystal lattice. The following intermolecular interactions would be expected to govern the crystal packing:

Hydrogen Bonding: The secondary amine group provides a hydrogen bond donor (N-H), while the quinoline nitrogen (N1) and the secondary amine nitrogen can both act as hydrogen bond acceptors. This makes N-H···N hydrogen bonds a highly probable and significant interaction, potentially forming chains or dimers. mdpi.comnih.gov

π-π Stacking: The planar quinoline ring system is well-suited for π-π stacking interactions, where the aromatic rings of adjacent molecules align in either a parallel or offset fashion. These interactions are a common feature in the crystal structures of quinoline-containing compounds, with centroid-to-centroid distances typically around 3.6 Å. researchgate.net

C-H···π Interactions: Hydrogen atoms from the ethyl chain or even the quinoline ring can interact with the π-system of a neighboring quinoline ring, further stabilizing the crystal lattice. researchgate.net

In the solid state, the molecule would adopt a single, low-energy conformation. The key conformational features would be the torsion angles defining the orientation of the ethylamine (B1201723) side chain relative to the quinoline ring. Specifically, the torsion angles around the C8-Cα and Cα-Cβ bonds would determine the spatial arrangement of the amine group. Factors such as minimizing steric hindrance and optimizing intermolecular interactions like hydrogen bonding would dictate the preferred conformation in the crystal. nih.gov

Computational Chemistry and Molecular Modeling Studies of N Methyl 2 Quinolin 8 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and reactivity of molecules like N-Methyl-2-(quinolin-8-yl)ethan-1-amine.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G'(d,p), are utilized to optimize the molecular geometry and understand the compound's stability and reactivity. rsc.orgmdpi.com These studies provide a foundational understanding of the molecule's behavior at an electronic level. The insights gained from DFT can help in analyzing molecular interactions and predicting the outcomes of chemical reactions. nih.gov

HOMO and LUMO Energy Analysis and Charge Transfer Investigations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its tendency to undergo electronic transitions. rsc.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, facilitating intramolecular charge transfer. rsc.orgnih.gov For quinoline derivatives, analysis of the HOMO-LUMO gap helps in understanding their potential as electron donors or acceptors in charge transfer complexes. nih.govsemanticscholar.org This is particularly relevant for applications in materials science and in understanding biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By simulating the molecule's motion over time, researchers can explore its conformational space and identify stable and low-energy conformations. mdpi.com For flexible molecules like this compound, which has rotatable bonds, MD simulations can reveal how the molecule might change its shape to interact with its environment, such as a biological receptor. nih.gov These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations. nih.gov

Molecular Docking and Binding Affinity Predictions for Biological Targets (Non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a specific biological target. thesciencein.orgsemanticscholar.org For quinoline derivatives, molecular docking studies have been employed to investigate their potential interactions with various enzymes and receptors. researchgate.netresearchgate.net The binding energy, calculated from these simulations, provides an estimate of the strength of the interaction, helping to identify promising compounds for further investigation. semanticscholar.orgresearchgate.net

Calculation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are essential for quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of a compound. mdpi.commdpi.com For this compound, several key molecular descriptors have been calculated:

DescriptorValue
TPSA (Topological Polar Surface Area)24.92 Ų
LogP (Octanol-Water Partition Coefficient)1.9967
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors1
Number of Rotatable Bonds3

These values suggest that this compound has good potential for oral bioavailability based on Lipinski's rule of five. The TPSA is a good indicator of a drug's ability to permeate cell membranes. chemscene.com

In Silico Structure-Activity Relationship (SAR) and Structural Optimization Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. nih.gov By analyzing the SAR of a series of related compounds, researchers can identify the key structural features responsible for their activity. researchgate.net This information can then be used to guide the design of new, more potent, and selective compounds. For quinoline derivatives, SAR studies can help in understanding how modifications to the quinoline scaffold affect their biological properties, leading to the optimization of lead compounds. mdpi.comnih.gov

Investigation of Biological Activities and Underlying Mechanisms Non Clinical Focus

Ligand-Receptor Binding and Target Identification Studies

Detailed studies on the binding affinities and specific molecular targets for N-Methyl-2-(quinolin-8-yl)ethan-1-amine are not readily found in current literature. However, the quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a variety of receptors and enzymes.

Assessment of Binding Affinities to Specific Receptors and Enzymes

Research on various quinoline derivatives has demonstrated their capacity to bind to a range of biological targets. For instance, certain quinolinecarboxylic acid amides have shown high affinity for serotonin (B10506) 5-HT3 receptors, with Ki values as low as 9.9 nM. mdpi.com Other studies have identified quinoline derivatives as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, with IC50 values in the nanomolar range. researchgate.net Additionally, some 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been shown to inhibit various isoforms of human carbonic anhydrase (hCA), with inhibition constants (KI) for hCA II as low as 33.0 nM. researchgate.net Molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target protein CB1a have shown binding affinities ranging from -5.3 to -6.1 Kcal/mol. mdpi.com

Table 1: Examples of Binding Affinities of Various Quinoline Derivatives to Receptors and Enzymes This table presents illustrative data from related quinoline compounds and does not represent data for this compound.

Quinoline Derivative ClassTargetBinding Affinity/Inhibition
Quinolinecarboxylic acid amides5-HT3 ReceptorKi = 9.9 nM mdpi.com
Substituted QuinolinesHuman Dihydroorotate Dehydrogenase (hDHODH)IC50 = 9.7 nM researchgate.net
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamidesHuman Carbonic Anhydrase II (hCA II)KI = 33.0 nM researchgate.net
2H-thiopyrano[2,3-b]quinolinesCB1a ProteinBinding Affinity = -6.1 Kcal/mol mdpi.com

Elucidation of Molecular Interactions and Binding Modes (e.g., DNA Intercalation, Hydrogen Bonding, π-π Stacking)

The planar aromatic structure of the quinoline nucleus makes it a prime candidate for DNA intercalation. nih.gov This mode of action involves the insertion of the flat quinoline ring system between the base pairs of DNA, which can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov Studies on benzo[h]quinoline (B1196314) derivatives have confirmed their ability to interact with calf thymus DNA (CT-DNA) as intercalating agents. researchgate.net

In addition to DNA intercalation, quinoline derivatives engage in other crucial molecular interactions. Hydrogen bonding is a key interaction, as seen in molecular docking studies where quinoline derivatives form hydrogen bonds with amino acid residues in the active sites of enzymes. mdpi.com Furthermore, π-π stacking interactions between the quinoline ring and aromatic amino acid residues within a protein's binding pocket contribute to the stability of the ligand-receptor complex. Computational studies on hybrid 8-hydroxyquinoline-indole derivatives have indicated that π-π stacking with phenylalanine residues and π-cation interactions with lysine (B10760008) residues are important for binding to the Aβ peptide. mdpi.com

Modulation of Biological Pathways

Specific data on the modulation of biological pathways by this compound is not available. However, the broader class of quinoline derivatives has been shown to influence a variety of cellular signaling cascades. For instance, some quinoline compounds have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the c-Met, VEGF, and EGF receptor pathways. researchgate.netbldpharm.com These pathways are crucial for cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. chemscene.com For example, certain quinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase through the ATM/Chk2 pathway. chemscene.com In cancer cells, some quinoline-based compounds have been found to elicit a DNA damage response via p53 activation. biorxiv.orgnih.govsemanticscholar.org

In Vitro and Ex Vivo Biological Activity Assessments (Non-Human Cell Lines and Models)

While specific in vitro and ex vivo studies on this compound are not documented in the reviewed literature, the quinoline scaffold is a cornerstone in the development of various antimicrobial and antiproliferative agents.

Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antimalarial)

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: Numerous quinoline-based compounds have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL. nih.gov Novel 8-hydroxyquinoline (B1678124) derivatives have also exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives is also well-documented. nih.gov Some 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have displayed potent in vitro antifungal activity against a range of human pathogenic fungi, with MIC values ranging from 4 to ≤ 0.0313 μg/mL. nih.gov

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govnih.gov Research continues to explore new quinoline-based compounds with potent antiplasmodial activity. For instance, some 8-quinolinamines have shown significant activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC50 values in the range of 180–300 ng/mL for the D6 strain and 300–450 ng/mL for the W2 strain. nih.gov

Table 2: Examples of Antimicrobial Activities of Various Quinoline Derivatives This table presents illustrative data from related quinoline compounds and does not represent data for this compound.

Quinoline Derivative ClassOrganismActivity (MIC/IC50)
Quinoline-2-onesStaphylococcus aureus (MRSA)MIC = 0.75 μg/mL nih.gov
8-Hydroxyquinolin-5-ylidene thiosemicarbazonesCandida speciesMIC = ≤ 0.0313 μg/mL nih.gov
8-QuinolinaminesPlasmodium falciparum (D6 strain)IC50 = 180–300 ng/mL nih.gov
8-QuinolinaminesPlasmodium falciparum (W2 strain)IC50 = 300–450 ng/mL nih.gov

Antiproliferative and Antitumor Mechanisms in Cell Lines

The antiproliferative effects of quinoline derivatives have been extensively studied in various cancer cell lines. researchgate.netbrieflands.com

The mechanisms underlying the antitumor activity of quinolines are diverse and include the inhibition of enzymes crucial for cancer cell survival and proliferation. brieflands.com For example, some quinoline derivatives act as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.gov Others have been shown to inhibit VEGFR-2, a key receptor in angiogenesis. nih.gov The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest. chemscene.comnih.gov For instance, certain novel quinoline derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range (6.39–9.3 μM). nih.gov Molecular docking studies have suggested that these compounds may exert their effects by inhibiting the JAK2/STAT3 signaling pathway. nih.gov

Table 3: Examples of Antiproliferative Activities of Various Quinoline Derivatives in Non-Human Cell Lines This table presents illustrative data from related quinoline compounds and does not represent data for this compound.

Quinoline Derivative ClassCell LineActivity (IC50)
6-(quinolin-2-ylthio) pyridine (B92270) derivativesMCF-7 (Human Breast Cancer)6.39–9.3 μM nih.gov
6-(quinolin-2-ylthio) pyridine derivativesA549 (Human Lung Cancer)6.39–9.3 μM nih.gov
Substituted QuinolinesHePG-2 (Human Liver Cancer)5.6-19.2 μg/ml researchgate.net
Substituted QuinolinesHCT-116 (Human Colon Cancer)5.6-19.2 μg/ml researchgate.net

Research on Neurological Activity in Model Systems (e.g., anticonvulsant, antihypertensive)

In preclinical models, certain quinoline derivatives have demonstrated notable efficacy. For example, compounds featuring an ethanoxy bridge from the quinoline ring, similar to the ethylamine (B1201723) structure of the subject compound, have been part of broader investigations into anticonvulsant agents. The general finding is that the nature of the substituent at the 8-position plays a crucial role in the observed activity.

The antihypertensive effects of some quinoline derivatives are thought to be linked to their ability to act as β-blockers. This action is often associated with an aryloxypropanolamine moiety, which is structurally different from the N-methyl-ethanamine side chain of the compound . However, the quinoline nucleus itself is a key pharmacophore, suggesting that derivatives with different side chains might still exhibit activity through various mechanisms. Quinoline derivatives are recognized for a wide array of biological activities, including anticonvulsant and antihypertensive effects. rsc.org

Table 1: Anticonvulsant and Antihypertensive Activity of Selected 8-Substituted Quinoline Derivatives Note: This table presents data for related compounds to infer the potential activity of this compound, for which specific data is not available.

CompoundModificationNeurological Activity Observed
Quinoline Derivative A 8-(2'-piperazino-ethanoxy)quinolineAnticonvulsant
Quinoline Derivative B 8-(2'-imidazolo-ethanoxy)quinolineAnticonvulsant
Quinoline Derivative C 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinolineAnticonvulsant & Antihypertensive
Quinoline Derivative D 8-(3'-piperazino)-2'-hydroxypropyloxyquinolineAntihypertensive

Antiviral and Antitubercular Investigations

The quinoline scaffold is a well-established core in the development of antiviral and antitubercular agents. rsc.orgresearchgate.net Numerous derivatives have been synthesized and tested against a variety of viral and bacterial pathogens.

In the realm of antiviral research, quinoline derivatives have shown activity against several viruses, including Zika virus, enterovirus, and human immunodeficiency virus (HIV). nih.gov The mechanism of action often involves the inhibition of key viral enzymes or processes. For instance, some quinoline derivatives have been found to inhibit HIV-1 reverse transcriptase. researchgate.net The specific substitutions on the quinoline ring are critical for both the potency and the spectrum of antiviral activity. nih.gov

With regard to antitubercular activity, quinoline-based compounds have a long history, with some being developed into clinically used drugs. rsc.orgaustinpublishinggroup.com They have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov The quinoline ring is considered a promising lead for the development of new anti-TB drugs. austinpublishinggroup.com The mechanism of action for some antitubercular quinolines involves the inhibition of mycobacterial DNA gyrase, an essential enzyme for bacterial replication.

Enzyme Inhibition and Modulatory Effects (e.g., Topoisomerase II inhibition)

The ability of quinoline derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. One of the notable targets is the topoisomerase family of enzymes, which are crucial for DNA replication and repair. nih.gov Inhibition of these enzymes can lead to cell death, making them attractive targets for anticancer drugs. Some quinoline-based compounds have been shown to inhibit both topoisomerase I and topoisomerase II. nih.gov

A recent study highlighted that quinoline-based compounds, particularly those with a methylamine (B109427) or methylpiperazine addition, can act as low micromolar inhibitors of human DNA methyltransferase 1 (DNMT1). nih.gov These compounds are thought to intercalate into the minor groove of DNA, leading to a conformational change in the enzyme and subsequent inhibition. nih.gov This finding is particularly relevant to this compound due to the presence of the methylamine functional group.

Furthermore, quinoline derivatives have been investigated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. researchgate.netwalshmedicalmedia.com The quinoline moiety can interact with the active site of these enzymes, leading to their inhibition. researchgate.net

Structure-Activity Relationship (SAR) and Structural Optimization for Enhanced Biological Potency

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective compounds.

For neurological activity, SAR studies on related 8-aminoquinolines have been conducted, primarily in the context of antimalarial activity, but they provide some general insights. nih.govpolicycommons.net Modifications to the quinoline nucleus and the side chain at the 8-position significantly impact biological activity. who.int For instance, the length and nature of the amine side chain can influence potency and toxicity.

In the context of antiviral activity, SAR studies of quinoline derivatives have revealed key structural requirements. For anti-HIV agents, the presence of electron-withdrawing substituents at certain positions of the quinoline ring can enhance activity. researchgate.netnih.gov The nature of the substituent at the 4-position has also been shown to be important. nih.gov For other antiviral applications, the substitution pattern on the quinoline ring dictates the spectrum of activity against different viruses. nih.gov

For antitubercular quinolines, SAR studies have been instrumental in the development of potent drug candidates. nih.gov The presence of specific functional groups and their spatial arrangement are critical for activity against M. tuberculosis. The quinoline ring itself is a key pharmacophore, and modifications to various positions are explored to optimize potency and reduce toxicity. austinpublishinggroup.com

Regarding enzyme inhibition, the SAR of quinoline-based inhibitors is target-specific. For topoisomerase inhibitors, the planarity of the quinoline ring system allows for intercalation into DNA, a key step in their mechanism of action. For inhibitors of enzymes like AChE, the quinoline moiety often serves as a scaffold to correctly position other functional groups for optimal interaction with the enzyme's active site. researchgate.net The discovery that quinoline analogs with a methylamine side chain can inhibit DNA methyltransferases suggests that the this compound structure possesses features conducive to this type of enzyme inhibition. nih.gov

Advanced Applications and Potential Research Directions for N Methyl 2 Quinolin 8 Yl Ethan 1 Amine

Role in Asymmetric Catalysis and Chiral Ligand Design

The quinoline (B57606) motif is a cornerstone in the design of chiral ligands for asymmetric catalysis, a field dedicated to creating enantiomerically pure compounds, which is crucial in the pharmaceutical industry. researchgate.netbgu.ac.il Chiral amines, in particular, are pivotal as catalysts and ligands in a wide array of asymmetric transformations. psu.edu N-Methyl-2-(quinolin-8-yl)ethan-1-amine possesses the key structural elements—a nitrogen-containing heterocycle and a chiral-capable secondary amine—to serve as a valuable bidentate ligand.

When complexed with transition metals, ligands derived from this scaffold could potentially catalyze a variety of asymmetric reactions. The two nitrogen atoms (one on the quinoline ring and one on the side chain) can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Research in this area would involve synthesizing chiral variants of this compound and evaluating their efficacy in established catalytic processes. mdpi.com

Table 1: Potential Asymmetric Reactions for Ligands based on this compound

Reaction Type Potential Metal Catalyst Desired Outcome
Asymmetric Hydrogenation Rhodium, Ruthenium, Iridium Enantioselective reduction of ketones and imines
Asymmetric Allylic Alkylation Palladium Formation of chiral C-C bonds
Asymmetric Cyclopropanation Copper, Rhodium Synthesis of chiral cyclopropanes

Development as Fluorescent Probes and Sensors

Quinoline and its derivatives are well-regarded for their fluorescent properties and their ability to act as chelating agents for metal ions. mdpi.commdpi.com The 8-aminoquinoline (B160924) scaffold is particularly effective in this regard. nih.gov The fluorescence of the quinoline ring is often quenched in its free state but can be significantly enhanced upon coordination with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com

This compound is a promising candidate for the development of selective fluorescent sensors. The bidentate N,N-chelation site formed by the quinoline nitrogen and the side-chain amine nitrogen could exhibit high affinity and selectivity for certain metal ions. For instance, similar quinoline-based probes have demonstrated high sensitivity for detecting Zn²⁺ and Cd²⁺ ions. mdpi.commdpi.com Further research could involve studying the photophysical properties of this compound in the presence of various metal ions and phosphate (B84403) species to determine its selectivity and sensitivity as a fluorescent probe. nih.gov

Utility as a Versatile Building Block in Complex Heterocyclic Synthesis

The structural framework of this compound, featuring a reactive secondary amine and an aromatic quinoline ring, makes it a valuable building block for the synthesis of more complex heterocyclic structures. The secondary amine can readily participate in reactions such as acylation, alkylation, and condensation to introduce new functional groups or to build larger molecular assemblies. nih.gov

For example, it could be used in multicomponent reactions to construct novel polycyclic systems. Its quinoline core can also undergo further functionalization through electrophilic aromatic substitution, allowing for the introduction of additional substituents that can be used to tune the molecule's properties or to serve as handles for further synthetic transformations. researchgate.net This versatility allows it to be a starting point for creating libraries of complex molecules for various applications.

Precursor for the Synthesis of Novel Bioactive Molecules

The quinoline nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of natural products and synthetic drugs with diverse biological activities. researchgate.netmdpi.com Compounds containing the 8-aminoquinoline moiety, in particular, have been investigated for various therapeutic applications. nih.govnih.gov

This compound can serve as a key precursor for synthesizing new potential therapeutic agents. The secondary amine provides a convenient attachment point for coupling with other bioactive fragments or pharmacophores. For instance, it could be acylated with carboxylic acids known for their biological properties to create hybrid molecules with potentially enhanced or novel activities. nih.gov The exploration of this compound as a precursor could lead to the discovery of new molecules for drug discovery programs. nih.gov

Exploration in Advanced Materials Science

The optical and electronic properties of the quinoline ring suggest that this compound could be incorporated into advanced materials. Quinoline derivatives have been used in the synthesis of organic light-emitting diodes (OLEDs), dyes, and functional polymers.

The amine functionality of this compound allows it to be covalently incorporated into polymer backbones or as a pendant group. This could lead to the development of new polymers with tailored fluorescent properties, metal-coordinating capabilities, or specific thermal stabilities. For example, it could be used to create polymers that act as sensory materials for detecting metal ions. Similarly, its structure could be modified to create novel dyes with specific absorption and emission characteristics for use in various imaging and material technologies.

Coordination Chemistry Applications with Transition Metal Ions

The ability of this compound to act as a bidentate ligand is central to its potential in coordination chemistry. nih.gov The quinoline nitrogen and the secondary amine nitrogen can form a stable five-membered chelate ring upon coordination to a transition metal ion. researchgate.net This chelation effect enhances the stability of the resulting metal complexes.

The study of its coordination behavior with a range of transition metals (e.g., copper, nickel, cobalt, zinc, palladium) could reveal complexes with interesting geometries, electronic properties, and catalytic activities. researchgate.netmaterialsciencejournal.orgacs.org These complexes could find applications in areas such as catalysis, magnetic materials, and as models for bioinorganic systems. The specific steric and electronic environment provided by this ligand could lead to the formation of metal complexes with unique reactivity.

Table 2: Summary of Potential Applications

Field of Study Specific Application Key Structural Feature
Asymmetric Catalysis Chiral Ligand Bidentate N,N-donor sites
Sensor Technology Fluorescent Probe Quinoline fluorophore, chelating amine
Organic Synthesis Building Block Reactive secondary amine, quinoline ring
Medicinal Chemistry Bioactive Molecule Precursor Quinoline scaffold, modifiable amine
Materials Science Functional Polymers, Dyes Conjugated quinoline system

Conclusion and Future Perspectives

Synthesis and Characterization Advancements of N-Methyl-2-(quinolin-8-yl)ethan-1-amine

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods like the Skraup and Friedländer reactions to more advanced, efficient, and environmentally friendly protocols. nih.govmdpi.com Modern strategies often employ multicomponent reactions (MCRs), transition-metal catalysis, and innovative oxidative annulation techniques to construct the core quinoline scaffold with high yields and atom economy. mdpi.comresearchgate.netrsc.org

For a specific derivative like this compound, synthesis would typically involve a multi-step process. A common approach includes the initial construction of the quinoline ring, followed by the elaboration of the C8-substituent. brieflands.com The N-methylation of a primary amine precursor, 2-(quinolin-8-yl)ethan-1-amine, represents a key final step. This can be achieved through established methods such as reductive amination, where the primary amine reacts with formaldehyde (B43269) and is subsequently reduced by an agent like sodium borohydride. mdpi.com

Advancements in synthetic chemistry that could impact the production of this compound include:

Catalytic C-H Activation: Direct functionalization of the quinoline C-H bonds offers a more streamlined route to introduce substituents, potentially reducing the number of synthetic steps. mdpi.com

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improving yield, purity, and scalability of synthetic processes.

Green Chemistry Approaches: The use of safer solvents, recyclable catalysts, and energy-efficient methods like microwave irradiation are becoming more prevalent in quinoline synthesis. nih.govnih.gov

Characterization of the final compound relies on a suite of spectroscopic and analytical techniques. These methods are crucial for confirming the molecular structure and purity.

Technique Purpose Expected Observations for this compound
¹H NMR Determines the number and environment of hydrogen atoms.Distinct signals for aromatic protons on the quinoline ring, methylene (B1212753) (-CH₂) protons of the ethyl chain, and the N-methyl (-CH₃) group.
¹³C NMR Identifies the carbon framework of the molecule.Resonances corresponding to the nine carbons of the quinoline ring system and the three carbons of the N-methylethanamine side chain.
Mass Spectrometry Measures the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₂H₁₄N₂ (186.25 g/mol ). chemscene.com
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching (quinoline ring).
Elemental Analysis Confirms the elemental composition (C, H, N).The percentage composition should match the calculated values for the molecular formula C₁₂H₁₄N₂.

Modern two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be employed for unambiguous assignment of all proton and carbon signals, which is particularly useful for complex quinoline derivatives. researchgate.net

Summary of Mechanistic Insights from Biological Activity Studies

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from the well-studied pharmacology of its parent class, the 8-aminoquinolines, most notably the antimalarial drug primaquine. semanticscholar.orgwho.int

The biological activity of 8-aminoquinolines is often attributed to several potential mechanisms:

Metabolic Activation: Many 8-aminoquinolines are believed to be prodrugs that require metabolic transformation into their active forms. who.intwho.int These metabolites, often hydroxylated derivatives, can act as oxidation-reduction substrates that disrupt essential biological pathways within target organisms. who.int This process can generate reactive oxygen species (ROS), leading to oxidative stress. asm.org

Inhibition of Hematin Polymerization: In the context of malaria, a key mechanism for many quinoline-based drugs is the inhibition of hemozoin formation. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Quinoline derivatives can interfere with this process, leading to a buildup of toxic heme and parasite death. asm.org

Mitochondrial Interference: Some 8-aminoquinolines and their metabolites may interfere with the mitochondrial electron transport chain of parasites, disrupting energy production. slideshare.net

DNA Intercalation: The planar aromatic quinoline ring system is capable of intercalating between the base pairs of DNA, which can inhibit DNA replication and transcription. brieflands.com

The introduction of an N-methyl group and the specific ethanamine side chain at the 8-position of the quinoline ring will modulate these activities. The structure-activity relationships (SAR) for 8-aminoquinolines indicate that the nature of the side chain is critical for both efficacy and toxicity. who.int The secondary amine in this compound, compared to a primary amine, could alter its metabolic profile, receptor binding affinity, and pharmacokinetic properties.

Emerging Research Trends in Quinoline-Based Chemical Biology

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities. nih.govmdpi.com This has led to its extensive use in drug discovery and chemical biology. ontosight.ai

Emerging trends include:

Kinase Inhibitors: Quinoline derivatives are increasingly being developed as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov The quinoline core serves as a versatile scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases, disrupting aberrant signaling pathways that drive tumor growth. nih.gov

Hybrid Molecules: Researchers are synthesizing hybrid compounds that link a quinoline moiety to another pharmacophore with a known biological activity. nih.gov This strategy aims to create dual-action agents that can overcome drug resistance or target multiple pathways simultaneously.

Fluorescent Probes and Sensors: The photophysical properties of the quinoline ring make it an excellent platform for developing fluorescent sensors for detecting metal ions, pH changes, and specific biomolecules in cellular environments.

Antimicrobial and Antiviral Agents: With the rise of drug-resistant pathogens, there is a renewed interest in developing novel quinoline-based antibiotics and antiviral agents. nih.govresearchgate.net Research is focused on modifying the quinoline structure to enhance potency and evade resistance mechanisms. nih.gov

Materials Science: In addition to their biological roles, quinoline derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. rsc.orgresearchgate.net

Future Research Avenues for this compound in Basic and Applied Sciences

Given its structure and the broader context of quinoline chemistry, this compound presents several avenues for future investigation.

In Basic Science:

Coordination Chemistry: The 8-aminoquinoline (B160924) motif is a well-known bidentate ligand. Future studies could explore the coordination chemistry of this compound with various transition metals. Characterizing the resulting metal complexes could reveal novel structural motifs and catalytic properties.

Mechanistic Probes: If the compound shows biological activity, it could be radiolabeled or tagged with a fluorescent marker to serve as a probe for studying biological processes, such as tracking its uptake and distribution in cells or identifying its molecular targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-methyl group and the ethyl linker could provide fundamental insights into how the side-chain structure influences the compound's physicochemical properties and biological interactions.

In Applied Sciences:

Medicinal Chemistry: The compound could be screened against a wide range of biological targets. Based on the pharmacology of related 8-aminoquinolines, initial screening could focus on anticancer, antimicrobial, antiviral, and antiparasitic activities. nih.gov For example, its potential as a kinase inhibitor or an anti-tuberculosis agent could be explored. nih.govnih.gov

Neuroscience: The structural similarity of the quinoline core to some neurotransmitters and psychoactive compounds suggests potential activity at neuronal receptors. Investigations into its effects on the central nervous system could be a viable research direction.

Materials and Corrosion Inhibition: Quinoline derivatives have been investigated as corrosion inhibitors for metals in acidic environments. brieflands.com The potential of this compound in this application could be evaluated, leveraging the coordinating ability of the nitrogen atoms to form a protective layer on metal surfaces.

The exploration of this compound is still in its early stages. However, by building on the rich history of quinoline research, future studies are well-positioned to unlock its potential contributions to both fundamental chemical knowledge and applied scientific innovation.

Q & A

Basic: What are the common synthetic routes for N-Methyl-2-(quinolin-8-yl)ethan-1-amine, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step protocols involving alkylation, nucleophilic substitution, or coupling reactions. For example:

  • Step 1: Reacting quinolin-8-amine derivatives with bromoethyl intermediates (e.g., 3-(2-bromoethyl)-1H-indole) in the presence of a base like K₂CO₃ to form the ethanamine backbone .
  • Step 2: Methylation using methyl iodide or reductive amination with formaldehyde to introduce the N-methyl group .
  • Purification: Column chromatography (e.g., n-pentane:EtOAc gradients) is used to isolate intermediates .
  • Characterization: Key techniques include 1H NMR^1 \text{H NMR} (e.g., δ ~2.4 ppm for N–CH3_3), HRMS for molecular ion validation, and HPLC for purity assessment .

Advanced: How can reaction conditions be optimized to improve yields in stereoselective synthesis?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity in alkylation steps, while EtOH/H2 _2O mixtures improve solubility for acid-base extractions .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts can mitigate steric hindrance in quinoline-functionalized intermediates .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps like bromoethylation .
  • Monitoring: Real-time TLC or in-situ IR spectroscopy helps track reaction progress and adjust parameters dynamically .

Basic: What spectroscopic methods are critical for structural validation?

Answer:

  • NMR: 1H^1 \text{H} and 13C NMR^13 \text{C NMR} identify key groups (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, methylene/methyl groups near δ 2.0–3.0 ppm) .
  • Mass Spectrometry: HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]+^+ at m/z 172.23 for C11 _{11}H12 _{12}N2_2) .
  • X-ray Crystallography: SHELXL software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced: How are crystallographic data contradictions addressed (e.g., disordered atoms or twinning)?

Answer:

  • Software Tools: SHELXL’s TWIN/BASF commands model twinning, while PART instructions handle disordered atoms in quinoline rings .
  • Validation: R-factor convergence (<5% discrepancy) and Fo/Fc maps ensure model accuracy.
  • Data Filtering: High-resolution datasets (d-spacing <1 Å) minimize noise, and HKL-2000 integrates problematic reflections .

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

  • Enzyme Inhibition: IC50_{50} determination against targets like PARP-1 using fluorescence-based assays .
  • Cytotoxicity: MTT assays in cell lines (e.g., HEK293) assess viability at varying concentrations .
  • Antioxidant Activity: DPPH radical scavenging or metal-chelation assays quantify redox properties .

Advanced: How are structure-activity relationships (SAR) analyzed for quinoline derivatives?

Answer:

  • Modular Synthesis: Systematic variation of substituents (e.g., CF3_3, biphenyl groups) on the quinoline or ethylamine moieties .
  • Computational Modeling: Docking studies (AutoDock, Schrödinger) predict binding affinities to targets like PDGFRβ .
  • Pharmacophore Mapping: Overlay of active/inactive analogs identifies critical hydrogen-bonding or hydrophobic interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods to prevent inhalation (GHS Category 4 toxicity) .
  • Storage: Inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced: How are degradation products or reactive intermediates managed during synthesis?

Answer:

  • Quenching: Add Na2 _2SO3_3 or saturated NH4 _4Cl to neutralize excess brominating agents .
  • LC-MS Monitoring: Identify transient intermediates (e.g., nitroso derivatives) and adjust reaction times accordingly .
  • Waste Disposal: Absorb hazardous byproducts with vermiculite and consult certified disposal services .

Basic: What databases or software are used for data validation?

Answer:

  • NIST Chemistry WebBook: Validates thermodynamic properties (e.g., ΔfH°gas) .
  • Cambridge Structural Database (CSD): Cross-references crystallographic data .
  • Chemsketch/MarvinSuite: Predicts NMR shifts and verifies stereoisomerism .

Advanced: How can conflicting biological activity data across studies be resolved?

Answer:

  • Replication: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis: Use platforms like RevMan to pool data and identify outliers via funnel plots .
  • Mechanistic Studies: Knockout cell lines or isotopic labeling (e.g., 14C^{14} \text{C}) confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.